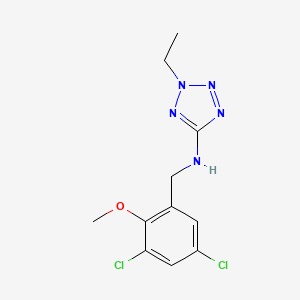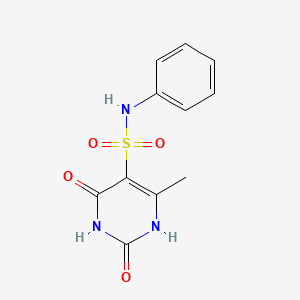![molecular formula C24H20ClN3O4 B11306095 N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306095.png)
N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, also known by its chemical formula C26H24ClN3O2S2, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
準備方法
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the condensation of 5-chloro-2-methylaniline with 4-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The resulting intermediate is then coupled with 2-bromoacetoacetanilide to form the target compound.
Reaction Conditions::Step 1: Condensation of 5-chloro-2-methylaniline with 4-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (solvent, temperature, catalyst).
Step 2: Coupling with 2-bromoacetoacetanilide (solvent, base, temperature).
Industrial Production:: While industrial-scale production methods are proprietary, research laboratories often synthesize this compound for further investigation.
化学反応の分析
Reactions::
Oxidation: Undergoes oxidation reactions (e.g., with peroxides or metal oxides).
Substitution: Exhibits nucleophilic substitution reactions.
Reduction: Can be reduced using various reducing agents.
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Substitution: Sodium hydroxide (NaOH), alkyl halides.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a sulfoxide or sulfone.
科学的研究の応用
Chemistry::
Drug Discovery: Investigated as a potential drug candidate due to its unique structure.
Organic Synthesis: Used as a building block in the synthesis of other compounds.
Anticancer Properties: Explored for its potential anticancer effects.
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Materials Science: Used in the development of novel materials.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
類似化合物との比較
While N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out for its unique structure, similar compounds include N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide and acetamide, N-(4-methoxyphenyl)-2-methoxy .
特性
分子式 |
C24H20ClN3O4 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H20ClN3O4/c1-15-3-8-18(25)13-21(15)26-22(29)14-31-20-11-6-17(7-12-20)24-27-23(28-32-24)16-4-9-19(30-2)10-5-16/h3-13H,14H2,1-2H3,(H,26,29) |
InChIキー |
RLBOIMINYBQPHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11306015.png)

![1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B11306040.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11306047.png)
![2-(2,3-dimethylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306071.png)

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11306082.png)
![5-ethoxy-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11306088.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306092.png)

![N-{2-[3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11306096.png)
![5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306097.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11306104.png)

